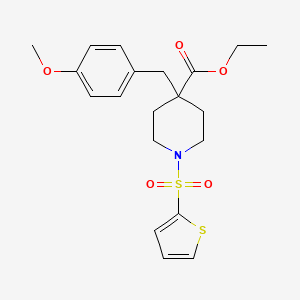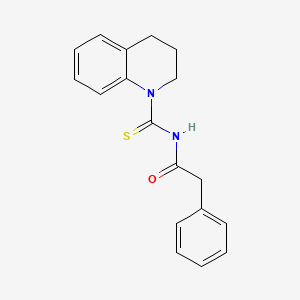![molecular formula C20H20ClNO2 B4958094 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline](/img/structure/B4958094.png)
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline, also known as Cmpd-7, is a synthetic compound that has gained attention for its potential use in scientific research. This compound is a quinoline derivative that has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is not fully understood. However, studies have shown that 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline can interact with various targets in cells, including ion channels, enzymes, and receptors. 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to inhibit the activity of certain enzymes, leading to changes in cellular signaling pathways. Additionally, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to modulate the activity of ion channels, leading to changes in membrane potential and cellular excitability.
Biochemical and Physiological Effects:
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to have various biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to have anti-inflammatory and antioxidant properties. Studies have also shown that 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline can modulate the activity of certain enzymes involved in metabolism and cellular signaling.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is its specificity for certain targets in cells. This makes it a potentially useful tool for studying specific cellular processes and for developing new treatments for various diseases. Additionally, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to have low toxicity in vitro and in vivo, making it a relatively safe compound to work with.
However, there are also limitations to using 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline in lab experiments. One limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain assays. Additionally, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to have poor bioavailability in vivo, which can limit its potential use as a therapeutic agent.
Future Directions
There are many potential future directions for research involving 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline. One area of research could focus on improving the solubility and bioavailability of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline, which could increase its potential use as a therapeutic agent. Additionally, future studies could focus on identifying the specific targets of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline in cells, which could lead to a better understanding of its mechanism of action.
Another potential area of research could focus on developing new derivatives of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline with improved properties. For example, new derivatives could be designed to have increased solubility or improved specificity for certain targets in cells.
Conclusion:
In conclusion, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is a synthetic compound that has gained attention for its potential use in scientific research. Its anticancer and neuroprotective properties make it a potentially useful tool for studying cellular processes and developing new treatments for various diseases. While there are limitations to using 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline in lab experiments, there are also many potential future directions for research involving this compound.
Synthesis Methods
The synthesis of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline involves the reaction of 2-chloro-6-methylphenol with 1-bromo-4-(2-butoxyethoxy)benzene, followed by the reaction of the resulting intermediate with 8-hydroxyquinoline. The final product is obtained through a purification process involving column chromatography. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been studied for its potential use in various scientific research fields. One of the main applications of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is in the field of cancer research. Studies have shown that 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has anticancer properties and can induce apoptosis in cancer cells. Additionally, 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Another potential application of 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline is in the field of neuroscience. Studies have shown that 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline can modulate the activity of ion channels in neurons, leading to changes in neuronal excitability. This makes 8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline a potentially useful tool for studying neuronal signaling pathways and for developing new treatments for neurological disorders.
properties
IUPAC Name |
8-[4-(2-chloro-6-methylphenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO2/c1-15-7-4-10-17(21)20(15)24-14-3-2-13-23-18-11-5-8-16-9-6-12-22-19(16)18/h4-12H,2-3,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIZNNBHLHOWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Chloro-6-methylphenoxy)butoxy]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B4958011.png)
![4-[2-(2,3-dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4958018.png)
![N-{4-[1-phenyl-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B4958024.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4958031.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4958036.png)
![1-benzyl-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B4958040.png)



![1-[4-(4-iodophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4958075.png)

![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4958080.png)

![tetrahydro-2-furanylmethyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4958105.png)